molecular formula C14H19IO3 B13958341 Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate CAS No. 60075-85-6

Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate

Cat. No.: B13958341
CAS No.: 60075-85-6
M. Wt: 362.20 g/mol
InChI Key: GJRWVOILYYUZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate is an organic compound with the molecular formula C₁₄H₁₉IO₃. This compound is characterized by the presence of an ethyl group, a butyl carbonate group, and a 4-iodophenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-iodophenyl)methyl]butyl carbonate typically involves the reaction of 4-iodobenzyl alcohol with ethyl 2-bromobutyrate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-iodophenyl)methyl]butyl carbonate involves its interaction with specific molecular targets. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonate group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-bromophenyl)methyl]butyl carbonate
  • Ethyl 2-[(4-chlorophenyl)methyl]butyl carbonate
  • Ethyl 2-[(4-fluorophenyl)methyl]butyl carbonate

Uniqueness

Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Biological Activity

Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may exhibit significant pharmacological properties, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17IO2C_{13}H_{17}IO_2, with a molecular weight of approximately 304.18 g/mol. The presence of the iodine atom in the para position of the phenyl ring is notable, as it can enhance the compound's lipophilicity and bioactivity due to increased hydrophobic interactions with biological membranes.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, compounds with similar structures often demonstrate significant pharmacological effects. Here are some key areas where its biological activity might be explored:

  • Antiviral Properties : Similar iodinated compounds have been investigated for their antiviral activities. For instance, derivatives of iodophenyl compounds have shown promise in inhibiting viral replication by interacting with viral proteins or host cell receptors .
  • Anticancer Activity : Compounds containing iodophenyl groups have been associated with anticancer properties. Their structural similarity to known anticancer agents suggests that this compound may also exhibit cytotoxic effects against various cancer cell lines. Studies on related compounds indicate that modifications in the structure can lead to enhanced cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of this compound. The following table summarizes findings from studies on similar compounds:

Compound NameMolecular FormulaIC50 (μM)Notable Features
This compoundC13H17IO2TBDPotentially high lipophilicity due to iodine substitution
Iodinated benzene derivativesVarious0.52 - 10Demonstrated antiviral and anticancer activities
Non-iodinated analogsVarious>10Generally lower activity compared to iodinated variants

Case Studies and Research Findings

  • Antiviral Screening : In a study evaluating a series of iodinated compounds, several demonstrated potent inhibitory activity against viral enzymes, suggesting that similar mechanisms may be applicable to this compound .
  • Cytotoxicity Assays : A comparative analysis of various iodinated compounds indicated that those with higher hydrophobicity exhibited better cytotoxic profiles against cancer cell lines, such as HeLa and Jurkat cells. This aligns with the expected behavior of this compound due to its structural characteristics .
  • Mechanistic Studies : Research into the binding affinities of related compounds revealed that modifications in the phenolic structure significantly influenced their interaction with target proteins, which could provide insights into potential therapeutic targets for this compound .

Properties

CAS No.

60075-85-6

Molecular Formula

C14H19IO3

Molecular Weight

362.20 g/mol

IUPAC Name

ethyl 2-[(4-iodophenyl)methyl]butyl carbonate

InChI

InChI=1S/C14H19IO3/c1-3-11(10-18-14(16)17-4-2)9-12-5-7-13(15)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

GJRWVOILYYUZOG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)I)COC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.